molecular formula C21H23FN2O3 B2404798 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide CAS No. 921864-41-7

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide

Cat. No. B2404798
CAS RN: 921864-41-7
M. Wt: 370.424
InChI Key: RSXXKFYEWCGQLL-UHFFFAOYSA-N
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Description

“N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide” is a complex organic compound. It contains a benzoxazepine ring, which is a type of heterocyclic compound . The molecule also contains amide and fluorobenzene functional groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a seven-membered benzoxazepine ring and various substituents. The presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group might be involved in hydrolysis or condensation reactions. The benzoxazepine ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic ring might affect its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Almansour et al. (2016) focused on synthesizing benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide. These compounds were synthesized from N-alkylated benzimidazole 2-carboxaldehyde, and their molecular structures were examined using the B3LYP/6–31 G(d, p) method, agreeing well with X-ray structures. This research provides insight into the synthesis and structural characterization of related compounds (Almansour et al., 2016).

Photophysical Properties

  • Petrovskii et al. (2017) explored the synthesis and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a novel fused oxazapolycyclic skeleton related to the chemical structure . This compound exhibited strong blue emission in dichloromethane, indicating its potential in photophysical applications (Petrovskii et al., 2017).

Nonlinear Optical Properties

  • Almansour et al. (2016) also investigated the nonlinear optical (NLO) properties of their synthesized compounds. They found that one of the compounds exhibited promising characteristics for NLO applications. This research suggests the potential use of such compounds in the field of optics and photonics (Almansour et al., 2016).

Process Development and Scale-Up

  • Naganathan et al. (2015) reported on the process development for scalable synthesis of a compound containing a benzoxazepine core, similar to the one . This study is significant for understanding the industrial-scale production and potential applications of such compounds in various fields (Naganathan et al., 2015).

Mechanism of Action

Without specific information, it’s difficult to predict the exact mechanism of action of this compound. If it’s a bioactive molecule, it might interact with biological targets such as proteins or enzymes, but this would depend on the specific context .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s a bioactive molecule, it might be interesting to study its biological activity and potential therapeutic uses .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-4-10-24-17-12-16(23-19(25)14-6-5-7-15(22)11-14)8-9-18(17)27-13-21(2,3)20(24)26/h5-9,11-12H,4,10,13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXXKFYEWCGQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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